molecular formula C10H12ClIN2O2 B8481271 tert-Butyl (2-chloro-5-iodopyridin-4-yl)carbamate

tert-Butyl (2-chloro-5-iodopyridin-4-yl)carbamate

Cat. No. B8481271
M. Wt: 354.57 g/mol
InChI Key: LBNPXTPXVZABRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-chloro-5-iodopyridin-4-yl)carbamate is a useful research compound. Its molecular formula is C10H12ClIN2O2 and its molecular weight is 354.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-chloro-5-iodopyridin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-chloro-5-iodopyridin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12ClIN2O2

Molecular Weight

354.57 g/mol

IUPAC Name

tert-butyl N-(2-chloro-5-iodopyridin-4-yl)carbamate

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15)

InChI Key

LBNPXTPXVZABRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-amino-5-iodopyridine (252 mg) synthesized according to the method described in EP2108641 A1 and 4-dimethylaminopyridine (241 mg) in tetrahydrofuran (5 mL), triethylamine (208 μL) and di-tert-butyl dicarbonate (273 μL) were added at room temperature, and the mixture was stirred at the same temperature for 1 hour and 20 minutes, and then stirred for 2 hours under reflux by heating. The reaction mixture was cooled to room temperature, and then ethyl acetate and water were added to the reaction mixture. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel chromatography (eluent, 100 to 60% hexane in ethyl acetate) to obtain tert-butyl (2-chloro-5-iodopyridin-4-yl)carbamate (S8, 239 mg).
Quantity
252 mg
Type
reactant
Reaction Step One
Name
A1
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
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241 mg
Type
catalyst
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5 mL
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solvent
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208 μL
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solvent
Reaction Step Six
Quantity
273 μL
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solvent
Reaction Step Seven

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